Chromane-8-carbonitrile
CAS No.: 548785-29-1
Cat. No.: VC8350331
Molecular Formula: C10H9NO
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 548785-29-1 |
|---|---|
| Molecular Formula | C10H9NO |
| Molecular Weight | 159.18 g/mol |
| IUPAC Name | 3,4-dihydro-2H-chromene-8-carbonitrile |
| Standard InChI | InChI=1S/C10H9NO/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4H,2,5-6H2 |
| Standard InChI Key | BBVKSQFUNLGDSR-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C(=CC=C2)C#N)OC1 |
| Canonical SMILES | C1CC2=C(C(=CC=C2)C#N)OC1 |
Introduction
Chemical Structure and Molecular Characteristics
Chromane-8-carbonitrile derivatives share a common chromane core, a bicyclic structure comprising a benzene ring fused to a dihydropyran ring. The nitrile group at position 8 introduces electron-withdrawing properties, influencing reactivity and intermolecular interactions.
Core Structural Features
The parent compound, chromane-8-carbonitrile (CHNO), has a molecular weight of 159.19 g/mol. Substitutions at other positions yield derivatives with modified biological activities. For example:
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2,2-Dimethyl-5,6-dioxo-3,4-dihydrobenzo[h]chromene-8-carbonitrile (CHNO) incorporates methyl groups at C2 and ketone functionalities at C5 and C6, increasing steric bulk and polarity .
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5-Bromo-7-fluoro-chromane-8-carbonitrile (CHBrFNO) features halogen substituents that enhance electrophilicity and binding affinity to biological targets.
Table 1: Molecular Data for Representative Chromane-8-Carbonitrile Derivatives
Spectroscopic and Computational Data
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2,2-Dimethyl-5,6-dioxo derivative: The InChIKey
PFKWJUILNGXIOS-UHFFFAOYSA-Nand SMILESCC1(CCC2=C(O1)C3=C(C=C(C=C3)C#N)C(=O)C2=O)Cconfirm its stereochemistry . -
5-Bromo-7-fluoro derivative: Characterized by the canonical SMILES
C1CC2=C(C=C(C(=C2OC1)C#N)F)Br, with a PubChem CID of 124127682.
Synthetic Methodologies
The synthesis of chromane-8-carbonitrile derivatives typically involves multi-step strategies, leveraging condensation, cyclization, and functional group interconversion reactions.
Chromane Core Formation via Heck Cyclization
Fragment-based synthesis, as demonstrated in bryostatin analogue studies, employs Heck cyclization to construct the chromane ring. For example, bromodiene 5 undergoes palladium-catalyzed cyclization to yield the chromane core, which is subsequently functionalized with a nitrile group .
Condensation with Hydrazides and Schiff Base Formation
In antiepileptic agent development, chromane-8-carbonitrile derivatives are synthesized through condensation reactions. For instance, 6-substituted chromene carbohydrazides react with aldehydes or ketones in acetic acid to form Schiff bases, enhancing bioactivity .
Table 2: Representative Synthesis of Chromane-8-Carbonitrile Derivatives
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Cyclization | Pd(OAc), PPh, EtN | Chromane core | 65–78 |
| Condensation | Acetic acid, reflux, 3–12 hours | Schiff base derivatives (e.g., 6i) | 70–85 |
Physicochemical and Pharmacokinetic Properties
Chromane-8-carbonitrile derivatives exhibit moderate solubility in polar organic solvents (e.g., ethanol, DMSO) but limited aqueous solubility due to the hydrophobic chromane core. The nitrile group contributes to metabolic stability, resisting hydrolysis under physiological conditions .
Calculated Properties
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Lipophilicity: LogP values range from 2.1 (5-bromo-7-fluoro derivative) to 3.4 (2,2-dimethyl-5,6-dioxo derivative), indicating moderate membrane permeability .
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Hydrogen Bonding: The nitrile group acts as a weak hydrogen bond acceptor, while ketone or hydroxyl substituents enhance binding to biological targets .
Pharmacological Applications
Anticancer Activity
Chromane-8-carbonitrile derivatives inhibit cancer cell proliferation via multiple mechanisms:
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Compound 6i: Demonstrates potent activity against MCF-7 breast cancer cells (GI = 34.7 µM), comparable to first-line chemotherapeutics .
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WN-3 Analogue: Binds PKCα with high affinity (K = 63.9 nM), modulating signal transduction pathways involved in tumor growth .
Antiepileptic Effects
Schiff base derivatives (e.g., 6b, 6c, 6l) exhibit superior anticonvulsant activity in rodent models compared to phenobarbital, without neurotoxicity .
Future Directions
Ongoing research aims to optimize pharmacokinetic profiles through structural modifications, such as introducing PEGylated side chains to enhance solubility. Computational modeling and high-throughput screening will further elucidate structure-activity relationships, accelerating drug discovery.
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